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Compound of Interest

Compound Name: MM-589 Tfa

Cat. No.: B15606085 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two prominent WDR5 inhibitors, MM-
589 Tfa and OICR-9429. The information is intended to assist researchers in making informed

decisions about the selection and application of these compounds in their studies.

Introduction to WDR5 Inhibition
WD repeat-containing protein 5 (WDR5) is a critical scaffolding protein that plays a central role

in gene regulation. It is a core component of several multiprotein complexes, most notably the

Mixed Lineage Leukemia (MLL) histone methyltransferase complex, which is responsible for

the methylation of histone H3 at lysine 4 (H3K4)[1][2][3][4]. This epigenetic modification is

crucial for transcriptional activation. Dysregulation of WDR5 and the MLL complex is implicated

in various cancers, particularly acute myeloid leukemia (AML) with MLL rearrangements,

making it an attractive therapeutic target[5][6][7][8]. Both MM-589 Tfa and OICR-9429 are

potent small molecule inhibitors that disrupt the protein-protein interaction (PPI) between

WDR5 and MLL, thereby inhibiting the enzymatic activity of the MLL complex.

Quantitative Data Comparison
The following tables summarize the available quantitative data for MM-589 Tfa and OICR-

9429, providing a direct comparison of their biochemical and cellular activities.

Table 1: Biochemical Activity
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Parameter MM-589 Tfa OICR-9429 Reference(s)

Target Binding (IC50) 0.90 nM Not Reported [8][9][10][11]

Target Binding (Kd) <1 nM (Ki)
24 nM (Biacore), 52

nM (ITC), 93 ± 28 nM
[12][13]

MLL HMT Activity

(IC50)
12.7 nM Not Reported [6][8][9][10][11]

WDR5-MLL

Interaction (Kdisp)
Not Reported 64 ± 4 nM [13]

Table 2: Cellular Activity

Cell Line Assay
MM-589 Tfa
(IC50)

OICR-9429
(IC50)

Reference(s)

MV4-11 (MLL-

rearranged AML)
Cell Growth 0.25 µM Not Reported [6][9]

MOLM-13 (MLL-

rearranged AML)
Cell Growth 0.21 µM Not Reported [6][9]

HL-60 (AML) Cell Growth 8.6 µM Not Reported [6][9]

T24 (Bladder

Cancer)
Cell Viability Not Reported 67.74 µM (48h) [14]

UM-UC-3

(Bladder Cancer)
Cell Viability Not Reported 70.41 µM (48h) [14]

TCCSUP

(Bladder Cancer)
Cell Viability Not Reported 121.42 µM (48h) [14]

DU145 (Prostate

Cancer)
Cell Viability Not Reported

Reported to

inhibit
[15]

PC-3 (Prostate

Cancer)
Cell Viability Not Reported

Reported to

inhibit
[15]
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Mechanism of Action and Signaling Pathway
Both MM-589 Tfa and OICR-9429 function by competitively binding to the "WIN" site on WDR5,

a pocket that is essential for the interaction with the MLL protein[5][16]. By occupying this site,

these inhibitors prevent the assembly of a functional MLL complex, leading to a reduction in

H3K4 methylation and the subsequent downregulation of target gene expression. This

disruption of the WDR5-MLL interaction has been shown to induce differentiation and inhibit

proliferation in cancer cells[5]. OICR-9429 has also been reported to disrupt the interaction of

WDR5 with RbBP5 in cells[12].

WDR5-MLL Signaling Pathway and Inhibition
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Click to download full resolution via product page

Caption: Inhibition of the WDR5-MLL interaction by MM-589 Tfa and OICR-9429.

Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of

published findings. Below are generalized protocols based on available information.

WDR5 Binding Assay (Fluorescence Polarization)
This assay is used to determine the IC50 of inhibitors for binding to WDR5.

Workflow:

Prepare Reagents:
- Fluorescently labeled MLL peptide

- Recombinant WDR5 protein
- Test compound (MM-589 or OICR-9429)

Incubate WDR5 with
test compound

Add fluorescent
 MLL peptide Allow to equilibrate Measure Fluorescence

Polarization Calculate IC50

Click to download full resolution via product page

Caption: Workflow for a Fluorescence Polarization-based WDR5 binding assay.

Protocol:

Recombinant WDR5 protein is incubated with varying concentrations of the inhibitor (MM-
589 Tfa or OICR-9429) in an appropriate assay buffer.

A fluorescently labeled peptide derived from the WDR5-binding region of MLL is added to the

mixture.

The reaction is allowed to reach equilibrium.

Fluorescence polarization is measured using a plate reader. The displacement of the

fluorescent peptide by the inhibitor results in a decrease in polarization.

IC50 values are calculated by plotting the percentage of inhibition against the inhibitor

concentration.
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MLL Histone Methyltransferase (HMT) Assay
(AlphaLISA)
This assay measures the enzymatic activity of the MLL complex and the inhibitory effect of the

compounds.

Workflow:

Prepare Reagents:
- MLL complex

- Histone H3 substrate
- S-adenosylmethionine (SAM)

- Test compound

Incubate MLL complex, Histone H3,
SAM, and test compound

Add AlphaLISA acceptor beads
(coated with anti-H3K4me3 antibody)

and donor beads
Incubate in the dark Read AlphaLISA signal Calculate IC50

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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